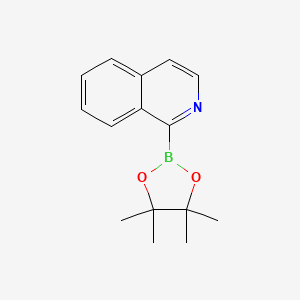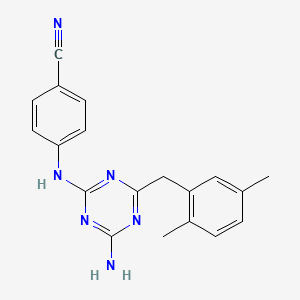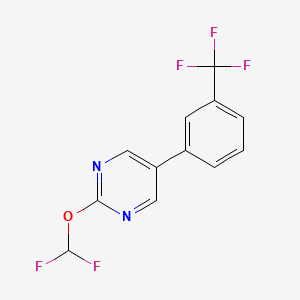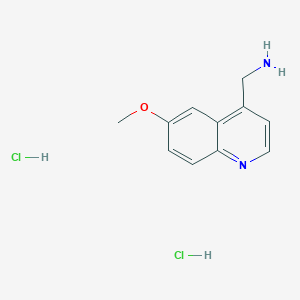![molecular formula C5H9ClN4 B13123739 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride is a heterocyclic compound known for its significant biological potential. It is part of the triazolopyridine family, which is characterized by a fused triazole and pyridine ring system. This compound has garnered attention due to its diverse applications in medicinal chemistry, particularly as a modulator of various biological receptors and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) or ruthenium, leading to the formation of the triazole ring . For instance, the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in dimethylformamide at 80°C yields the desired compound through an intramolecular cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of palladium-copper catalysis in a one-pot synthesis is a common approach, allowing for the rapid production of 3-aryl substituted analogues of the compound . This method utilizes readily available substrates and provides a high yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve heating under reflux or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of β-secretase-1 (BACE-1), which is involved in the pathogenesis of Alzheimer’s disease . The compound binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid plaques .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: Another related compound with a different triazole fusion pattern.
Uniqueness
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridinehydrochloride is unique due to its specific triazole-pyridine fusion, which imparts distinct biological activities and chemical reactivity. Its ability to modulate a wide range of biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H9ClN4 |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-2H-triazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-6-3-5-4(1)7-9-8-5;/h6H,1-3H2,(H,7,8,9);1H |
InChI Key |
HZSLJFGMNPIAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NNN=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


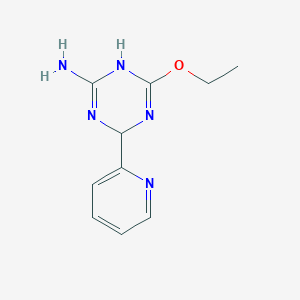
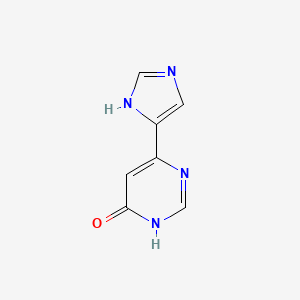
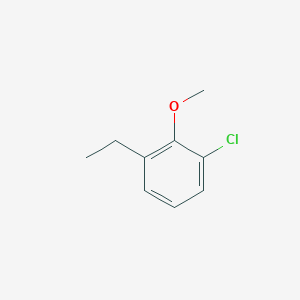

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
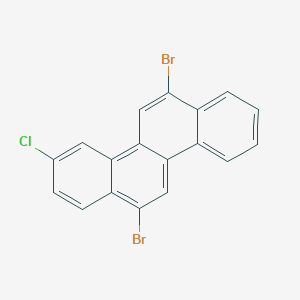
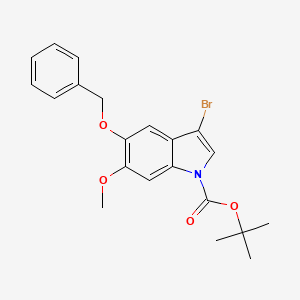
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
